molecular formula C22H37N3O3 B6058484 1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol

Cat. No.: B6058484
M. Wt: 391.5 g/mol
InChI Key: GAJGVFGCAWTDJS-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethyl group, a phenoxypropanol moiety, and an oxan-4-yl group linked through a methylamino bridge. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Ethyl Group: The piperazine ring is then alkylated with ethyl halides in the presence of a strong base like sodium hydride.

    Synthesis of Phenoxypropanol Moiety: The phenoxypropanol moiety is prepared by reacting phenol with epichlorohydrin under basic conditions to form glycidyl ether, followed by ring-opening with a suitable nucleophile.

    Formation of Oxan-4-yl Group: The oxan-4-yl group is synthesized by the reduction of tetrahydrofuran derivatives.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the phenoxypropanol and oxan-4-yl intermediates using appropriate coupling agents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxypropanol moiety using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Alkylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as a potential therapeutic agent targeting specific receptors or enzymes.

    Biological Studies: It may be used in studies involving receptor binding, enzyme inhibition, or cellular signaling pathways.

    Industrial Applications: The compound could be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as receptors or enzymes, modulating their activity through binding or inhibition. The piperazine ring and phenoxypropanol moiety could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    1-(4-Ethylpiperazin-1-yl)-3-[3-[[ethyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol: Similar structure but with an ethyl group on the oxan-4-yl moiety.

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the ethyl group on the piperazine ring and the oxan-4-yl moiety linked through a methylamino bridge are key features that differentiate it from similar compounds.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[3-[[methyl(oxan-4-yl)amino]methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37N3O3/c1-3-24-9-11-25(12-10-24)17-21(26)18-28-22-6-4-5-19(15-22)16-23(2)20-7-13-27-14-8-20/h4-6,15,20-21,26H,3,7-14,16-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJGVFGCAWTDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CN(C)C3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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